CYP2E1 Inhibition by Halogenated Anilines
A comprehensive structure-activity relationship study of 32 halogenated aniline derivatives assessed inhibitory effects on recombinant human CYP2E1 enzyme activity via quinoline 3-hydroxylation fluorescence assay. Among the key findings, chlorine- and bromine-substituted anilines exhibited significantly greater CYP2E1 inhibitory enhancement than fluorine-substituted analogs [1]. This class-level data establishes that the fluorine atom at position 2 in 2-fluoro-4,6-diiodoaniline confers distinct metabolic enzyme interaction properties compared to chlorine- or bromine-containing analogs such as 2-chloro-4,6-diiodoaniline (CAS 89280-97-7) or 2-bromo-4,6-diiodoaniline (CAS 89280-76-2). Additionally, the study demonstrated that dihalogen-substituted anilines exhibit enhanced inhibitory activity compared to mono-substituted analogs, supporting that the di-iodo substitution pattern of the target compound provides greater biological activity than mono-iodo analogs like 2-fluoro-4-iodoaniline [1].
| Evidence Dimension | CYP2E1 Enzyme Inhibition Enhancement by Halogen Type |
|---|---|
| Target Compound Data | Fluorine-substituted aniline class: lower CYP2E1 inhibition enhancement relative to Cl/Br |
| Comparator Or Baseline | Chlorine- and bromine-substituted aniline class: greater CYP2E1 inhibition enhancement; 3,4-dichloroaniline IC50 = 8.0 μM; 3,5-dichloroaniline IC50 = 9.2 μM; reference inhibitor DDTC IC50 = 8.9 μM |
| Quantified Difference | Chlorine/bromine substitution > fluorine substitution in CYP2E1 inhibition enhancement; dihalogen substitution > mono-substitution |
| Conditions | Recombinant human CYP2E1 expressed in baculovirus-transfected insect cells; quinoline 3-hydroxylation fluorescence assay (Ex=355 nm, Em=460 nm); n=44 halogenated phenyl derivatives total |
Why This Matters
This differentiation enables informed selection between 2-fluoro-, 2-chloro-, and 2-bromo-4,6-diiodoaniline variants based on desired CYP2E1 interaction profile, with fluorine substitution minimizing off-target metabolic enzyme interference in drug discovery contexts.
- [1] Nakagawa, Y., et al. Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. Biological and Pharmaceutical Bulletin. 2005; 28(7): 1221-1223. View Source
